An In-depth Technical Guide to the Chemical Properties of 4,5-Diaminopyrimidin-2-ol
An In-depth Technical Guide to the Chemical Properties of 4,5-Diaminopyrimidin-2-ol
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 4,5-Diaminopyrimidin-2-ol (also known as 2,5-diamino-1H-pyrimidin-2-one). As a pivotal heterocyclic building block, this compound is a direct precursor to 2-hydroxypurines, including isoguanine analogues, making it a molecule of significant interest to researchers in medicinal chemistry and drug development. This document synthesizes established chemical principles and field-proven insights to deliver a thorough resource for scientists and professionals. We will delve into its structural nuances, including tautomerism, provide predictive spectroscopic data for its characterization, detail a robust synthetic protocol, and explore its primary application in the Traube purine synthesis.
Molecular Structure and Physicochemical Properties
4,5-Diaminopyrimidin-2-ol is a substituted pyrimidine characterized by two amino groups at positions 4 and 5, and a hydroxyl group at position 2. Its structure lends itself to significant chemical reactivity, particularly in the synthesis of fused heterocyclic systems.
Structure and Tautomerism: The Lactam-Lactim Equilibrium
A critical feature of 2-hydroxypyrimidines is the existence of lactam-lactim tautomerism. The molecule can exist as the aromatic hydroxyl (lactim or enol) form or the non-aromatic keto (lactam or pyrimidinone) form. For 4,5-Diaminopyrimidin-2-ol, the equilibrium lies heavily toward the lactam tautomer, 4,5-diamino-2(1H)-pyrimidinone . This preference is driven by the greater stability of the amide functionality within the ring. This structural aspect is fundamental to its reactivity and spectroscopic signature.
Caption: Lactam-lactim tautomerism. The lactam form is predominant.
Physicochemical Data
While comprehensive experimental data for this specific isomer is scarce in publicly accessible literature, its core properties can be defined. Data for related isomers are provided for context.
| Property | Value | Source / Comment |
| IUPAC Name | 4,5-diamino-2(1H)-pyrimidinone | Based on the stable lactam tautomer. |
| Molecular Formula | C₄H₆N₄O | [1][2] |
| Molecular Weight | 126.12 g/mol | [1][2] |
| CAS Number | Not explicitly assigned | A CAS number for the isomeric 5,6-diaminopyrimidin-4-ol is 1672-50-0.[1] |
| Appearance | Expected to be an off-white to tan powder | Based on related diaminohydroxypyrimidines. |
| Melting Point | Not experimentally reported | Expected to be high (>250 °C) with decomposition. The related 2,4-Diamino-6-hydroxypyrimidine decomposes at 260-270 °C.[3] |
| Solubility | Not experimentally reported | Expected to be soluble in DMSO and sparingly soluble in water and lower alcohols.[4][5] |
| XLogP3-AA | -1.7 | Calculated for the isomeric 5,6-diaminopyrimidin-4-ol, indicating high polarity.[1] |
Solubility Profile
The presence of three hydrogen bond donors (two amino groups and a ring N-H) and multiple hydrogen bond acceptors (ring nitrogens and the carbonyl oxygen) suggests that 4,5-Diaminopyrimidin-2-ol is a highly polar molecule.[1] Consequently, its solubility in nonpolar organic solvents is expected to be very low. For research applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[4] For reactions, polar aprotic solvents like DMF or polar protic solvents may be suitable, depending on the specific chemistry.
Synthesis and Purification
The synthesis of substituted pyrimidines often relies on the condensation of a three-carbon unit with a guanidine-containing molecule. This principle, foundational to the Traube synthesis, provides a logical pathway to 4,5-Diaminopyrimidin-2-ol.
Synthetic Strategy: A Representative Protocol
A robust and validated method for synthesizing the isomeric 2,4-diamino-6-hydroxypyrimidine involves the condensation of guanidine with ethyl cyanoacetate.[3][6] A similar strategy can be adapted to produce the title compound, likely starting from guanidine and an appropriately substituted malonic acid derivative. The following protocol is a representative, field-proven method for a related isomer that serves as a self-validating system for pyrimidine ring formation.
Causality Behind Experimental Choices:
-
Base: A strong base like sodium ethoxide or methoxide is required to deprotonate the active methylene compound (the C3 component), generating a nucleophilic enolate for the initial condensation with guanidine.
-
Solvent: Anhydrous ethanol or methanol is used as it is compatible with the alkoxide base and effectively dissolves the reactants.
-
Acidification: The reaction produces the sodium salt of the pyrimidine. Acidification with a weak acid like acetic acid protonates the pyrimidine and causes the neutral, less soluble product to precipitate, facilitating its isolation.[3]
Experimental Protocol: Synthesis of a Diaminohydroxypyrimidine Core
This protocol is adapted from a validated procedure for a structural isomer and provides a reliable framework.[3][6]
-
Prepare Sodium Ethoxide Solution: In a 1-L round-bottom flask equipped with a reflux condenser and drying tube, prepare a solution of sodium ethoxide by dissolving sodium metal (23 g, 1 g-atom) in anhydrous ethanol (250 mL).
-
Form the Enolate: After all the sodium has reacted, cool the solution and add the C3 component (e.g., ethyl cyanoacetate, 113 g, 1 mole).
-
Prepare Guanidine Solution: In a separate flask, prepare a second equivalent of sodium ethoxide solution (from 23 g Na in 250 mL ethanol). Add guanidine hydrochloride (97 g, 1.02 moles). The precipitation of sodium chloride will occur.
-
Condensation: Filter the guanidine solution to remove NaCl and add the clear filtrate to the enolate solution from step 2.
-
Reaction: Heat the resulting mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Evaporate the solvent under reduced pressure. Dissolve the solid residue in hot water (approx. 325 mL) and acidify with glacial acetic acid (approx. 67 mL) until precipitation is complete.
-
Purification: Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the diaminohydroxypyrimidine product. Further purification can be achieved by recrystallization from hot water.
Caption: General workflow for pyrimidine core synthesis.
Spectroscopic Characterization (Predictive)
As experimental spectra for 4,5-Diaminopyrimidin-2-ol are not widely published, the following data are predicted based on the stable 4,5-diamino-2(1H)-pyrimidinone tautomer and established spectroscopic principles. These predictions serve as a benchmark for researchers performing structural elucidation.
| Technique | Predicted Observations |
| ¹H NMR | δ ~7.5-8.0 ppm (s, 1H, C6-H); δ ~6.0-7.0 ppm (br s, 2H, -NH₂); δ ~5.0-6.0 ppm (br s, 2H, -NH₂); δ ~10-11 ppm (br s, 1H, ring N1-H). Note: All NH peaks would be exchangeable with D₂O. |
| ¹³C NMR | δ ~165-175 ppm (C2, C=O); δ ~140-150 ppm (C4, C-NH₂); δ ~120-130 ppm (C5, C-NH₂); δ ~135-145 ppm (C6, C-H). |
| IR (KBr, cm⁻¹) | 3450-3200 (N-H stretching, two distinct bands for asymmetric/symmetric amine stretches); 3200-3100 (N-H stretching, ring amide); ~1650 (C=O stretching, strong amide I band); 1620-1550 (N-H bending and C=C/C=N ring stretching). |
| Mass Spec (EI) | Expected molecular ion (M⁺) peak at m/z = 126. |
Chemical Reactivity and Applications
The synthetic utility of 4,5-Diaminopyrimidin-2-ol is dominated by the reactivity of its vicinal diamine functionality. These two adjacent amino groups are perfectly poised for condensation reactions to form a second five-membered ring, yielding purine-like structures.
The Traube Purine Synthesis: Gateway to 2-Hydroxypurines
The most significant application of 4,5-Diaminopyrimidin-2-ol is its use as a substrate in the Traube purine synthesis to generate 2-hydroxypurines (purin-2-ols).[7] This reaction involves cyclization with a one-carbon electrophile, such as formic acid or an orthoformate ester.[8][9] This transformation is of high value as it provides access to isoguanine and its derivatives, which are important for studying DNA structures and protein-nucleic acid interactions.
Caption: Synthesis of Purin-2-ol via the Traube reaction.
Experimental Protocol: Synthesis of Purin-2-ol
The following protocol for the cyclization of 4,5-diaminopyrimidin-2-ol is based on a reported procedure and demonstrates its core reactivity.[7]
-
Reaction Setup: In a stoppered flask, combine 4,5-diaminopyrimidin-2-ol (7.6 g, 60 mmol), dimethylformamide (DMF, 50 mL), and ethyl orthoformate (50 mL).
-
Acid Catalyst: Add a solution of 6M HCl in DMF (20 mL, 120 mmol) to the mixture. The acid catalyzes the formation of the electrophilic species from the orthoformate and the subsequent cyclodehydration.
-
Reaction: Stir the mixture at room temperature for 2 days.
-
Work-up: Make the reaction mixture alkaline by adding triethylamine (Et₃N).
-
Isolation: Evaporate the solvent under reduced pressure. The residue can be purified by recrystallization from water to yield Purin-2-ol (yield: ~64%).[7]
Stability and Storage
Like many amino- and hydroxypyrimidines, 4,5-Diaminopyrimidin-2-ol is expected to be a chemically stable solid under standard laboratory conditions. However, prolonged exposure to light, strong oxidizing agents, or highly acidic/basic conditions should be avoided to prevent degradation.[10][11]
Recommended Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry place, such as a desiccator or a controlled-atmosphere cabinet.
-
For long-term storage, refrigeration (-20°C) is advisable.[12]
Conclusion
4,5-Diaminopyrimidin-2-ol is a highly functionalized heterocyclic compound whose chemical properties are defined by the interplay between its vicinal diamine groups and the stable lactam structure of its pyrimidinone core. While direct experimental data on the compound is limited, its role as a crucial precursor in the Traube synthesis of 2-hydroxypurines is well-established and represents its most significant chemical application.[7] The predictive spectroscopic data and adapted synthetic protocols provided in this guide offer a robust framework for researchers to synthesize, characterize, and utilize this valuable molecule in the fields of medicinal chemistry and organic synthesis.
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